N,N-Di(propan-2-yl)but-1-en-1-amine
Description
N,N-Di(propan-2-yl)but-1-en-1-amine is a tertiary enamine characterized by a but-1-en-1-amine backbone (CH₂=CHCH₂CH₂–) substituted with two isopropyl (propan-2-yl) groups at the nitrogen atom. Its molecular formula is C₁₁H₂₂N, with a molecular weight of 168.3 g/mol. The enamine structure introduces conjugation between the nitrogen lone pair and the adjacent double bond, conferring unique reactivity, such as nucleophilicity at the β-carbon and resistance to hydrolysis compared to imines. This compound’s steric bulk from the isopropyl groups may influence its solubility, stability, and applications in organic synthesis or materials science .
Properties
CAS No. |
112185-30-5 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)but-1-en-1-amine |
InChI |
InChI=1S/C10H21N/c1-6-7-8-11(9(2)3)10(4)5/h7-10H,6H2,1-5H3 |
InChI Key |
CIYJLXPCPUPMSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CN(C(C)C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Di(propan-2-yl)propan-2-amine
- Molecular Formula : C₉H₂₁N
- Structure : A fully saturated tertiary amine with two isopropyl groups and a central methyl-substituted nitrogen.
- Key Differences: Reactivity: Lacks the conjugated enamine system, making it less reactive in cycloaddition or Michael addition reactions. Basicity: Higher basicity due to the absence of electron-withdrawing conjugation from the double bond.
Triallylamine (N,N-Diallylprop-2-en-1-amine)
- Molecular Formula : C₉H₁₅N
- Structure : Contains three allyl (2-propenyl) groups attached to nitrogen.
- Key Differences :
- Polymerization : Triallylamine readily undergoes radical polymerization due to multiple double bonds, forming cross-linked polymers, whereas the target compound’s single double bond may limit such applications .
- Density : Triallylamine has a lower density (0.787 g/mL at 25°C) compared to the bulkier N,N-di(propan-2-yl)but-1-en-1-amine, which likely has a higher density due to increased molecular weight .
Diallylamine (N,N-Di(2-propenyl)amine)
- Molecular Formula : C₆H₁₁N
- Structure : Two allyl groups attached to nitrogen.
- Key Differences :
- Reactivity : The allyl groups enable Diels-Alder reactions and thiol-ene chemistry, whereas the target compound’s isopropyl groups favor steric hindrance-driven selectivity in nucleophilic additions .
- Boiling Point : Diallylamine’s lower molecular weight (97.16 g/mol) results in a lower boiling point compared to the target compound .
N-Methyl-N-(2-propynyl)-2-propyn-1-amine
- Molecular Formula : C₇H₁₁N
- Structure : Contains propargyl (propynyl) groups.
- Key Differences: Electron Effects: The triple bond in propynyl amines withdraws electron density, reducing basicity compared to the enamine’s resonance-stabilized nitrogen. Applications: Propynyl amines are used in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas the target compound may serve as a ligand or monomer in specialty polymers .
Physicochemical and Functional Comparison
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